molecular formula C8H15NO2 B1392205 cis-Methyl 2-methylpiperidine-4-carboxylate CAS No. 1254328-22-7

cis-Methyl 2-methylpiperidine-4-carboxylate

Cat. No.: B1392205
CAS No.: 1254328-22-7
M. Wt: 157.21 g/mol
InChI Key: LMRCYTXOCDKRRY-RNFRBKRXSA-N
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Description

Cis-Methyl 2-methylpiperidine-4-carboxylate: is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Methyl 2-methylpiperidine-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the use of piperidine derivatives and methylating agents in the presence of catalysts to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Cis-Methyl 2-methylpiperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like or .

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as or .

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like or .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols or amines .

Scientific Research Applications

Cis-Methyl 2-methylpiperidine-4-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-Methyl 2-methylpiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. For example, in medicinal chemistry, it may interact with enzymes or receptors to modulate their activity and produce therapeutic effects.

Comparison with Similar Compounds

Cis-Methyl 2-methylpiperidine-4-carboxylate can be compared with other similar compounds, such as:

    Trans-Methyl 2-methylpiperidine-4-carboxylate: Differing in the spatial arrangement of atoms, leading to distinct chemical and biological properties.

    Cis-2-Methylpiperidine-4-carboxylic acid: Lacking the methyl ester group, which affects its reactivity and applications.

Properties

IUPAC Name

methyl (2R,4R)-2-methylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6-5-7(3-4-9-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRCYTXOCDKRRY-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](CCN1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-Methyl 2-methylpiperidine-4-carboxylate
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cis-Methyl 2-methylpiperidine-4-carboxylate
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cis-Methyl 2-methylpiperidine-4-carboxylate
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cis-Methyl 2-methylpiperidine-4-carboxylate
Reactant of Route 6
cis-Methyl 2-methylpiperidine-4-carboxylate

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